molecular formula C15H15N3O4S B5805689 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B5805689
M. Wt: 333.4 g/mol
InChI Key: GGYPXIDKDQEXEL-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by amide formation with 4,5-dimethyl-3-thiophenecarboxylic acid. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
  • 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxamide

Uniqueness

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-7-9(3)23-15(12(7)13(16)19)17-14(20)10-5-4-6-11(8(10)2)18(21)22/h4-6H,1-3H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYPXIDKDQEXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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